N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide, also known as CCPA, is a selective A1 adenosine receptor agonist. It was first synthesized in the 1980s and has since been extensively studied for its potential use in scientific research.
Mecanismo De Acción
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide selectively binds to the A1 adenosine receptor, which is a G protein-coupled receptor. Activation of this receptor results in the inhibition of adenylyl cyclase and a decrease in cAMP levels. This, in turn, leads to the inhibition of neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide can reduce neuronal damage caused by ischemia and oxidative stress. It has also been shown to have anti-inflammatory effects and can reduce the release of pro-inflammatory cytokines. Additionally, N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide has been shown to have cardioprotective effects and can reduce myocardial infarct size.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide in lab experiments is its selectivity for the A1 adenosine receptor, which allows for more specific targeting of this receptor subtype. However, one limitation is that N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide has a relatively short half-life, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research involving N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide. One area of interest is the potential use of N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, there is potential for N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide to be used in the treatment of cardiovascular diseases, such as ischemic heart disease. Further research is needed to fully understand the potential applications of N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide in these areas.
Métodos De Síntesis
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide can be synthesized through a multi-step process starting with the reaction of cyclohexanone with malononitrile to produce 2-cyano-2-cyclohexylethylidenemalononitrile. This compound is then reacted with isopropyl chloroformate and subsequently with 3-isopropoxypropylamine to yield N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and has been used in studies investigating the role of adenosine receptors in the brain.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclohexylethyl)-3-propan-2-yloxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-12(2)19-10-9-14(18)17-15(3,11-16)13-7-5-4-6-8-13/h12-13H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMATLPTZAPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)NC(C)(C#N)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.